REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([CH:8]=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[BH4-].[Na+]>CO>[Br:1][C:2]1[C:7]([CH2:8][OH:9])=[CH:6][CH:5]=[CH:4][N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
2.51 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1C=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
255 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 15 minutes at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated, to which
|
Type
|
ADDITION
|
Details
|
was added water
|
Type
|
EXTRACTION
|
Details
|
to extraction
|
Type
|
WASH
|
Details
|
The extract solution was washed with a saturated aqueous saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (anhydrous sodium sulfate), which
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=CC=C1CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |